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Compound of Interest

Compound Name: NF-449

Cat. No.: B3340316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NF-449 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion

channel activated by adenosine triphosphate (ATP). It also exhibits activity as a Gsα-selective

G protein antagonist.[1][2] P2X1 receptors are primarily expressed on platelets, smooth muscle

cells, and some immune cells, making NF-449 a valuable tool for investigating their roles in

thrombosis, inflammation, and other physiological and pathological processes. These

application notes provide detailed protocols and essential data for the effective administration

of NF-449 in animal studies.

Mechanism of Action
NF-449 is a competitive antagonist at the P2X1 receptor, with high potency and selectivity.[1]

By blocking the binding of ATP to the P2X1 receptor, NF-449 inhibits the influx of cations

(primarily Ca2+), thereby preventing the downstream signaling events that lead to cellular

activation.

Additionally, NF-449 has been shown to be a selective antagonist of Gsα G proteins.[1] This

action involves the suppression of GTPγS binding to Gsα, inhibition of adenylyl cyclase

stimulation, and blockage of β-adrenergic receptor coupling to Gs.[1]
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Caption: NF-449 blocks ATP from binding to the P2X1 receptor, preventing cellular activation.
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Caption: NF-449 inhibits the activation of Gsα proteins, blocking downstream signaling.

Physicochemical Properties and Formulation
A clear understanding of NF-449's properties is crucial for proper handling and administration.

Property Value Reference

Molecular Weight 1322.88 g/mol (anhydrous) [3]

Solubility
Soluble in water up to 25

mg/mL
Vendor Data

Appearance White to off-white solid Vendor Data

Storage Store at room temperature Vendor Data
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Formulation Protocol
Vehicle: Sterile, isotonic (0.9%) saline is a suitable vehicle for in vivo administration of NF-449.

Preparation of a 10 mg/mL Stock Solution:

Aseptically weigh the desired amount of NF-449 powder.

In a sterile container, add the appropriate volume of sterile 0.9% saline to achieve a final

concentration of 10 mg/mL.

Vortex or gently agitate the solution until the powder is completely dissolved. The solution

should be clear and colorless.

Visually inspect the solution for any particulate matter before administration.

Due to reports of rapid in vivo degradation, it is recommended to prepare fresh solutions for

each experiment and use them promptly.

Administration Protocols for Animal Studies
The choice of administration route depends on the experimental design and desired

pharmacokinetic profile. Intravenous administration provides rapid and complete bioavailability,

while intraperitoneal injection offers a more sustained release.
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Caption: A general workflow for in vivo studies using NF-449.
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A. Intravenous (IV) Injection Protocol (Mouse)
This protocol is based on a study where NF-449 was administered intravenously to mice at a

dose of 10 mg/kg.

Materials:

NF-449 solution (e.g., 1 mg/mL in 0.9% saline)

Sterile insulin syringes (28-30 gauge)

Mouse restrainer

Heat lamp (optional, for tail vein dilation)

Procedure:

Animal Preparation: Acclimatize mice to the experimental conditions. Weigh each mouse to

accurately calculate the injection volume.

Dose Calculation:

Volume (mL) = (Mouse Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)

For a 25g mouse and a 10 mg/kg dose using a 1 mg/mL solution:

(0.025 kg x 10 mg/kg) / 1 mg/mL = 0.25 mL

Administration:

Place the mouse in a restrainer.

If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.

Clean the tail with an alcohol wipe.

Insert the needle into the tail vein at a shallow angle and slowly inject the calculated

volume of the NF-449 solution.
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Observe for any signs of extravasation (swelling at the injection site).

Withdraw the needle and apply gentle pressure to the injection site.

Post-Injection Monitoring: Monitor the animal for any immediate adverse reactions.

B. Intraperitoneal (IP) Injection Protocol (Mouse)
While specific IP administration protocols for NF-449 are not readily available in the literature, a

standard IP injection protocol can be adapted.

Materials:

NF-449 solution (e.g., 1-5 mg/mL in 0.9% saline)

Sterile syringes (25-27 gauge)

Procedure:

Animal Preparation: Acclimatize and weigh the mouse.

Dose Calculation: Calculate the required injection volume based on the mouse's weight and

the desired dose.

Administration:

Firmly restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.

Tilt the mouse slightly head-down.

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline

to prevent damage to the bladder or cecum.

Inject the calculated volume of the NF-449 solution.

Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Dosing and Pharmacokinetics
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Published in vivo studies in mice have utilized doses of 10 mg/kg and 50 mg/kg.[1] However, it

is important to note that NF-449 is reported to be rapidly degraded in vivo. This suggests a

short half-life and may necessitate a carefully planned dosing regimen, especially for studies

requiring sustained receptor antagonism.

Parameter Information Reference

In Vivo Doses (Mice) 10 mg/kg, 50 mg/kg [1]

Pharmacokinetics
Rapid in vivo degradation

reported
Inferred from literature

Toxicity

No specific LD50 data

available in the public domain.

The doses used in published

studies (up to 50 mg/kg)

appear to be tolerated in mice.

Inferred from literature

Safety and Handling
As with any research chemical, appropriate safety precautions should be taken when handling

NF-449.

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and

safety glasses.

Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

In case of contact with skin or eyes, rinse thoroughly with water.

Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety

information.

Conclusion
NF-449 is a powerful tool for studying P2X1 receptor and Gsα protein signaling in vivo. By

following these detailed application notes and protocols, researchers can effectively and safely

administer this compound in their animal studies. Due to its rapid degradation, careful
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consideration of the experimental timeline and dosing strategy is essential to achieve the

desired biological effect. It is always recommended to perform pilot studies to determine the

optimal dose and administration schedule for a specific animal model and experimental

endpoint.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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